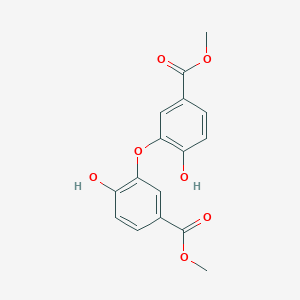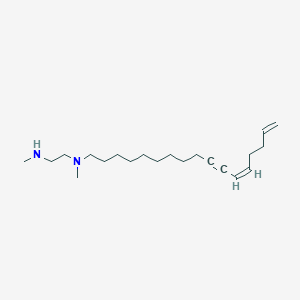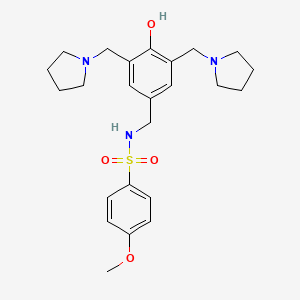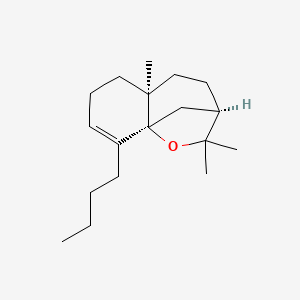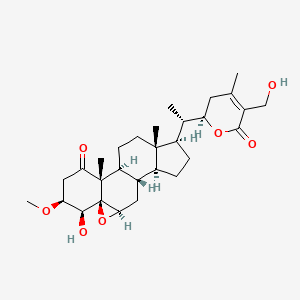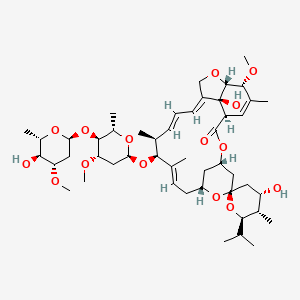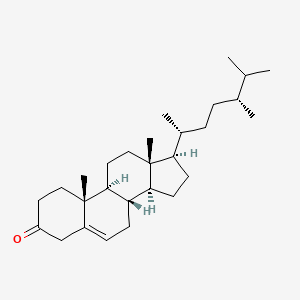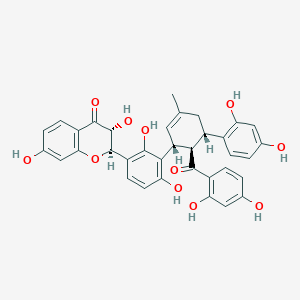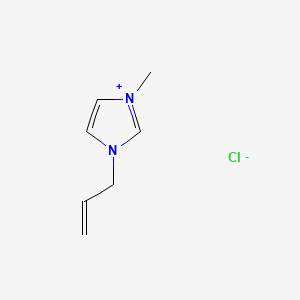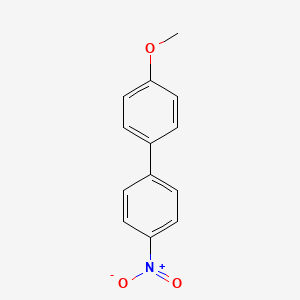
4-Methoxy-4'-nitrobiphenyl
概要
説明
4-Methoxy-4’-nitrobiphenyl is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is characterized by a methoxy group (-OCH3) at the 4 position and a nitro group (-NO2) at the 4’ position of the biphenyl structure. This compound is typically a light yellow to orange crystalline powder .
準備方法
The synthesis of 4-Methoxy-4’-nitrobiphenyl can be achieved through various methods. One common synthetic route involves the reaction of 4-nitrophenyl trifluoromethanesulfonate with tributyl(4-methoxyphenyl)stannane . The process involves multiple steps, including the preparation of 4-nitrophenyl trifluoromethanesulfonate and the subsequent reaction with tributyl(4-methoxyphenyl)stannane under controlled conditions .
化学反応の分析
4-Methoxy-4’-nitrobiphenyl undergoes several types of chemical reactions, including:
Oxidation: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group (-OCH3) can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Methoxy-4’-nitrobiphenyl is primarily used as an intermediate in organic synthesis. It serves as a model compound for studying various chemical reactions and mechanisms.
作用機序
The mechanism of action of 4-Methoxy-4’-nitrobiphenyl is not well-documented in the literature. its chemical structure suggests that it can interact with various molecular targets through its nitro and methoxy groups. These interactions may involve electron transfer processes, hydrogen bonding, and other non-covalent interactions .
類似化合物との比較
4-Methoxy-4’-nitrobiphenyl can be compared with other substituted biphenyl compounds, such as:
4-Methoxy-4’-aminobiphenyl: Similar structure but with an amino group instead of a nitro group.
4-Methoxy-4’-chlorobiphenyl: Similar structure but with a chloro group instead of a nitro group.
4-Methoxy-4’-bromobiphenyl: Similar structure but with a bromo group instead of a nitro group.
The uniqueness of 4-Methoxy-4’-nitrobiphenyl lies in its specific combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIINENVMPWGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456238 | |
| Record name | 4-Methoxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-90-0 | |
| Record name | 4-Methoxy-4'-nitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 4-methoxy-4'-nitrobiphenyl in electrophilic aromatic substitutions?
A1: this compound is an interesting substrate for studying electrophilic aromatic substitutions due to the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the biphenyl system. The methoxy group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Conversely, the nitro group deactivates the ring and directs the electrophile to the meta position. This interplay of electronic effects influences the regioselectivity of electrophilic aromatic substitutions on this molecule.
Q2: How has the synthesis of this compound been achieved?
A2: One approach to synthesizing this compound involves the decomposition of N-nitroso-p-nitroacetanilide in anisole []. This reaction generates a p-nitrophenyl radical, which then reacts with anisole to yield a mixture of this compound, along with 2-methoxy-4′-nitrobiphenyl and 3-methoxy-4′-nitrobiphenyl as byproducts. Another method utilizes a palladium-catalyzed Stille coupling reaction between 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane []. This approach provides a more controlled route to the desired product.
Q3: What insights have computational chemistry studies provided on the structure and properties of this compound?
A3: Density Functional Theory (DFT) calculations have been employed to investigate the vibrational spectra, molecular structure, and electronic properties of this compound []. These calculations can provide valuable information on molecular geometry, electronic transitions, and other physicochemical properties relevant to understanding the reactivity and potential applications of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
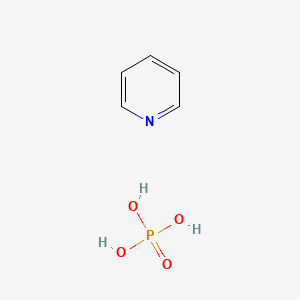
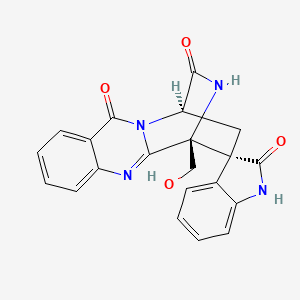
![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)

